Propyl p-toluenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11005. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

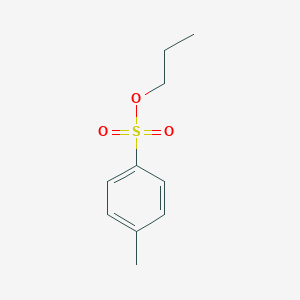

2D Structure

Properties

IUPAC Name |

propyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTWNTXHFYNETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060522 | |

| Record name | Benzenesulfonic acid, 4-methyl-, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599-91-7 | |

| Record name | Propyl 4-methylbenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl p-toluenesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-methyl-, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl toluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL P-TOLUENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4M5N22X54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propyl p-toluenesulfonate chemical properties

An In-depth Technical Guide to the Chemical Properties of Propyl p-Toluenesulfonate

Abstract

This compound, also known as propyl tosylate, is a significant organic compound widely utilized in chemical synthesis. As an ester of p-toluenesulfonic acid and propanol, its primary role is that of an effective propylating agent, making it valuable in the fields of organic chemistry and drug development. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and essential safety and handling information.

Chemical and Physical Properties

This compound is a clear, light yellow liquid under normal conditions.[1][2][3] Its core properties are summarized in the tables below, providing a quantitative look at its physical and chemical characteristics.

Table 1: General Properties

| Property | Value | Reference |

| CAS Number | 599-91-7 | [1][4][5] |

| Molecular Formula | C₁₀H₁₄O₃S | [3][4][5] |

| Molecular Weight | 214.28 g/mol | [3][4][5] |

| EC Number | 209-978-5 | [3][6] |

| Synonyms | Propyl tosylate, Propyl 4-methylbenzenesulfonate, p-Toluenesulfonic acid propyl ester | [3][4][6] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Clear light yellow liquid | [1][3] |

| Melting Point | < -20 °C | [3][4] |

| Boiling Point | 320.8 °C at 760 mmHg; 156 °C at 3 mmHg; 140 °C at 2 mmHg | [4][7][8] |

| Density | 1.146 g/cm³ | [4][6] |

| Flash Point | 147.8 °C | [4][6] |

| Refractive Index | 1.5065 - 1.5085 | [4][8] |

| Vapor Pressure | 0.000583 mmHg at 25 °C | [4][8] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [4][9] |

Chemical Reactivity and Applications

This compound's primary utility stems from the tosylate group being an excellent leaving group in nucleophilic substitution reactions. This makes it a powerful propylating agent, capable of introducing a propyl group onto various nucleophiles such as amines, alcohols, and thiols. This reactivity is fundamental in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Beyond its role in synthesis, it is also used as a catalyst for epoxy resins and in soldering for electronic parts.[1][4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for researchers.

Synthesis of this compound

A. Laboratory Scale Synthesis [1][10] This protocol details a common laboratory method for synthesizing this compound.

-

Setup : A 100 mL three-neck flask is equipped with a thermometer and magnetic stirring.

-

Initial Cooling : Add 20 mL of dichloromethane to the flask and cool it in an ice bath to an internal temperature of 0-5°C.[10]

-

Reagent Addition : Sequentially add p-toluenesulfonyl chloride, 1-propanol, and a base like triethylamine or pyridine to the cooled solvent. The base neutralizes the HCl byproduct.

-

Reaction : The mixture is stirred while maintaining the low temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[1]

-

Workup : Once the reaction is complete, the mixture is typically washed with dilute acid (e.g., HCl) to remove excess base, followed by a wash with water and then brine.[10]

-

Drying and Concentration : The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[10]

-

Purification : The crude this compound can be purified by distillation under reduced pressure or chromatography to yield the final product.[10]

B. Industrial Scale Preparation Example [10]

-

Charging Reactor : A 100 L glass-jacketed reactor is charged with 1-propanol (2.098 kg), triethylamine (4.585 kg), and dichloromethane (DCM, 20.1 L).[10]

-

Cooling : The mixture is cooled to a temperature between 5°C and 15°C.[10]

-

Addition of Tosyl Chloride : A solution of p-toluenesulfonyl chloride (6 kg) in DCM (10.5 L) is cautiously added over 30 minutes while maintaining the temperature.[10]

-

Reaction : The mixture is warmed to 18-22°C and stirred for 12 hours. The reaction completion is confirmed by ¹H NMR.[10]

-

Quenching and Washing : The reaction is quenched by cautiously adding 6 N HCl. The aqueous phase is removed, and the organic phase is washed twice with water.[10]

-

Drying and Isolation : The organic phase is dried with MgSO₄, filtered, and concentrated. The residue is redissolved in heptane and concentrated again to afford the final product (yield: 95%).[10]

Analytical Methodology: Quantitation of p-Toluenesulfonates as Genotoxic Impurities by HPLC-UV[11]

This method is crucial for quality control in drug development, ensuring that residual tosylates are below acceptable limits.

-

Standard Preparation :

-

Prepare individual 1 mg/mL stock solutions of methyl, ethyl, isopropyl, and this compound in acetonitrile.

-

Create a mixed standard of 10 µg/mL by diluting the stocks.

-

Prepare a series of calibration standards (e.g., 0.01 µg/mL to 2.5 µg/mL) from the mixed standard.[11]

-

-

HPLC System and Conditions :

-

Data Acquisition : Data is acquired and processed using chromatography data system software like Thermo Scientific™ Chromeleon™.[11]

-

Quantification : The method demonstrates excellent linearity (R² > 0.9998) and sensitivity, with Limits of Detection (LOD) below 5 ng/mL and Limits of Quantitation (LOQ) below 13.5 ng/mL, making it suitable for impurity testing in APIs.[11]

Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and purity assessment. While raw spectra are beyond the scope of this guide, references to available data are provided.

Table 3: Available Spectroscopic Data

| Technique | Availability | Reference |

| ¹H NMR | Spectrum available | [10][12] |

| ¹³C NMR | Spectrum available | [12] |

| IR | Spectrum available | [12] |

| Mass Spectrometry (MS) | Spectrum available | [12] |

| Raman | Spectrum available | [12] |

Safety and Handling

This compound is considered hazardous and requires careful handling.[2]

Table 4: Hazard and Safety Information

| Category | Information | Reference |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [3] |

| Signal Word | Warning | [2][3] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection. | [3][7] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [7][13] |

| First Aid (Skin) | Wash with plenty of water. If skin irritation occurs, get medical help. | [7][13] |

| Handling | Use in a well-ventilated place. Avoid breathing vapor or mist. Avoid contact with skin and eyes. | [7][13] |

| Storage | Store in a cool, dry place in a tightly closed container. | [7][13] |

| Incompatible Materials | Strong oxidizing agents. | [2] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides. | [2] |

Conclusion

This compound is a versatile and important reagent in organic synthesis, particularly for the introduction of propyl groups. Its well-defined chemical and physical properties, combined with established protocols for its synthesis and analysis, make it a reliable tool for researchers and drug development professionals. However, its hazardous nature necessitates strict adherence to safety and handling protocols to ensure its effective and safe use in the laboratory and industrial settings.

References

- 1. This compound | 599-91-7 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. This compound|lookchem [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. This compound(599-91-7) 1H NMR spectrum [chemicalbook.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Propyl p-Toluenesulfonate: A Technical Guide to its Mechanism of Action

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl p-toluenesulfonate (propyl tosylate) is a significant organic compound utilized primarily as a propylating agent in chemical synthesis. Its mechanism of action is rooted in its ability to act as a potent electrophile, facilitated by the excellent leaving group characteristics of the tosylate moiety. This same reactivity, however, underlies its classification as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing, where it can alkylate biological macromolecules such as DNA.[1][2][3] This technical guide provides an in-depth examination of the chemical and biological mechanisms of action of this compound, presents key quantitative analytical data, and details relevant experimental protocols for its synthesis and quantification.

Chemical Mechanism of Action: Propylation via Sₙ2 Reaction

The primary role of this compound in organic chemistry is to serve as a source of a propyl group in nucleophilic substitution reactions. The p-toluenesulfonate (tosylate) group is a superb leaving group due to the resonance stabilization of the resulting anion. This property makes the propyl carbon atom to which it is attached highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The reaction typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4] In this concerted step, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the tosylate leaving group. This process results in the formation of a new carbon-nucleophile bond and the tosylate anion. The Sₙ2 nature of the reaction often leads to an inversion of stereochemistry at the reaction center if it is chiral.[4]

References

- 1. Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of Ethyl p-toluenesulfonate in Drugs_Chemicalbook [chemicalbook.com]

- 3. ssi.shimadzu.com [ssi.shimadzu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

Propyl p-toluenesulfonate physical properties

An In-depth Technical Guide to the Physical Properties of Propyl p-Toluenesulfonate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents is paramount for predictable and successful outcomes. This compound (also known as propyl tosylate) is a common alkylating agent used in organic synthesis. This guide provides a detailed overview of its core physical properties and outlines a standard experimental protocol for its synthesis.

Core Physical Properties

This compound is a clear, light yellow liquid at room temperature.[1][2] Its physical characteristics are well-documented, though slight variations in reported values exist depending on the source and measurement conditions. A summary of these properties is presented below for easy reference and comparison.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₃S | [1][3][4] |

| Molecular Weight | 214.28 g/mol | [1][5] |

| Appearance | Clear light yellow liquid | [1] |

| Melting Point | < -20 °C | [1][3] |

| Boiling Point | 320.8 °C at 760 mmHg140 °C at 2 mmHg156 °C at 3 mmHg138 °C | [1][2][3][4][6][7] |

| Density | 1.146 g/cm³1.15 g/mL | [2][3][4] |

| Refractive Index | 1.5065 - 1.50851.509 | [1][3][8][6] |

| Solubility | Insoluble in water; Soluble in ethanol | [8][5] |

| Vapor Pressure | 0.000583 mmHg at 25°C | [3] |

| Flash Point | 147.8 °C | [3][4] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the esterification of p-toluenesulfonyl chloride with n-propanol. The following is a representative experimental protocol.

Materials and Equipment:

-

p-Toluenesulfonyl chloride (TsCl)

-

n-Propanol

-

Pyridine or another suitable base (e.g., triethylamine)

-

Dichloromethane (DCM) or other appropriate solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Experimental Workflow:

A generalized workflow for the synthesis and purification of this compound is depicted in the diagram below.

Caption: Synthesis and Purification Workflow for this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl chloride in dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Slowly add n-propanol, followed by the dropwise addition of pyridine (or triethylamine) to the cooled solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for several hours to ensure completion.

-

Workup - Quenching and Extraction: Quench the reaction by adding a dilute aqueous solution of hydrochloric acid to neutralize the excess pyridine. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: Purify the crude product by vacuum distillation to obtain the final this compound.

This guide provides foundational information for professionals working with this compound. For specific applications, further optimization of reaction conditions and purification methods may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 599-91-7 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 599-91-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound, 98+% | Fisher Scientific [fishersci.ca]

Propyl p-toluenesulfonate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Propyl p-Toluenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (also known as propyl tosylate) in various organic solvents. This information is critical for its effective use in synthesis, formulation, and purification processes within the pharmaceutical and chemical industries.

Introduction to this compound

This compound is an organic compound widely used as a versatile alkylating agent in organic synthesis. Understanding its solubility profile is paramount for designing reaction conditions, developing purification strategies, and formulating products.

Solubility Profile of this compound

This compound exhibits a range of solubilities in common organic solvents. The following table summarizes the available qualitative and quantitative solubility data. Currently, specific quantitative solubility data is limited in publicly available literature.

| Solvent | Chemical Formula | Qualitative Solubility |

| Ethanol | C₂H₅OH | Soluble[1][2] |

| Dichloromethane | CH₂Cl₂ | Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | Soluble[1] |

| Water | H₂O | Insoluble[1][2][3] |

Experimental Protocol for Solubility Determination

The following is a standard protocol for the gravimetric determination of the solubility of a compound like this compound in an organic solvent. This method is adaptable for various solvents and temperatures.

3.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Vials or flasks with secure caps

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Oven

3.2. Experimental Workflow

References

Propyl p-toluenesulfonate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Propyl p-toluenesulfonate, also known as propyl tosylate, is a significant organic compound utilized primarily as a propylation reagent in chemical synthesis.[1] This technical guide provides an in-depth look at its core properties, synthesis, and analysis, tailored for professionals in research and drug development.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄O₃S | [2][3][4] |

| Molecular Weight | 214.28 g/mol | [2][3][5][6] |

| CAS Number | 599-91-7 | [2][3][5][6] |

| Synonyms | Propyl tosylate, p-Toluenesulfonic acid propyl ester | [3][6] |

| Appearance | Clear light yellow liquid | [3] |

| Melting Point | < -20 °C | [3] |

| Boiling Point | 140 °C at 2 mmHg | [3] |

| Density | 1.15 g/cm³ | [3] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through the esterification of p-toluenesulfonyl chloride with n-propanol. The following diagram illustrates a typical reaction pathway.

Caption: Synthesis of this compound from n-propanol and p-toluenesulfonyl chloride.

Experimental Protocols

This protocol outlines an industrial-scale preparation of propyl tosylate.

Materials:

-

1-Propanol (2.098 kg, 34.9 mol)

-

Triethylamine (4.585 kg, 45.3 mol, 1.3 equivalents)

-

Dichloromethane (DCM) (20.1 L)

-

p-Toluenesulfonyl chloride (6 kg, 31.47 mol, 0.9 equivalents) dissolved in DCM (10.5 L)

-

Hydrochloric acid (6 N, 2.98 L)

-

Water (42 L)

-

Magnesium sulfate (MgSO₄)

-

Celite

-

Heptane

Procedure:

-

A 100 L glass, jacketed reactor is charged with 1-propanol, triethylamine, and DCM.

-

The mixture is cooled to a temperature of 5-15°C.

-

A solution of p-toluenesulfonyl chloride in DCM is cautiously added over 30 minutes.

-

Once the addition is complete, the mixture is warmed to 18-22°C and stirred for 12 hours. The reaction completion is monitored by ¹H NMR.

-

6 N HCl is carefully added while maintaining the temperature below 25°C.

-

The aqueous phase is removed, and the organic phase is washed twice with water.

-

The organic phase is dried with MgSO₄ and filtered over Celite.

-

The filtered solids are washed with DCM and concentrated to a residue.

-

The residue is dissolved in heptane and concentrated again to yield the final propyl tosylate product (6.385 kg, 95% yield).

This protocol provides a general framework for the quantitative analysis of p-toluenesulfonate impurities, which can be adapted for this compound.

Chemicals and Reagents:

-

Deionized water (18.2 MΩ·cm resistivity or higher)

-

Acetonitrile (LC/MS grade)

-

Methanol (LC/MS grade)

-

Ammonium acetate (LC/MS grade)

-

Propyl-p-toluenesulfonate standard

Sample Preparation:

-

Prepare individual stock solutions of propyl-p-toluenesulfonate in acetonitrile at a concentration of 1 mg/mL.

-

Prepare a working mixture by diluting the stock solution with a water/acetonitrile (50/50, v/v) mixture to a concentration of 10 µg/mL.

-

From the working mixture, prepare calibration standards at concentrations ranging from 0.01 to 2.5 µg/mL.

Chromatographic Conditions (Example):

-

Column: A suitable reversed-phase column (e.g., C18)

-

Mobile Phase: A gradient of ammonium acetate in water and acetonitrile/methanol.

-

Flow Rate: Optimized for column dimensions and particle size.

-

Detection: UV detector set at an appropriate wavelength for p-toluenesulfonates.

-

Injection Volume: Typically 5-20 µL.

Quantification:

-

The limit of detection (LOD) and limit of quantification (LOQ) are determined by injecting solutions of decreasing concentrations until a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ is achieved.

The following logical diagram illustrates the workflow for the analytical determination of this compound.

Caption: General workflow for the quantitative analysis of this compound.

References

Propyl p-Toluenesulfonate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Propyl p-toluenesulfonate, also known as propyl tosylate, is a versatile reagent commonly used in organic synthesis as an alkylating agent. As with many reactive compounds, understanding its stability profile and optimal storage conditions is critical to ensure its integrity, reactivity, and the safety of its handlers. This technical guide provides an in-depth overview of the stability of this compound and outlines best practices for its storage and handling.

Core Stability Profile

This compound is a clear, light-yellow liquid that is generally stable under recommended storage conditions. However, it is susceptible to degradation through several pathways, primarily hydrolysis and thermal decomposition. It is classified as an irritant, causing skin and serious eye irritation.

Summary of Physical and Chemical Properties

| Property | Value |

| CAS Number | 599-91-7 |

| Molecular Formula | C₁₀H₁₄O₃S |

| Molecular Weight | 214.28 g/mol |

| Appearance | Clear, light-yellow liquid |

| Boiling Point | 156°C at 3 mmHg |

| Melting Point | < -20°C |

| Density | ~1.15 g/cm³ |

| Solubility | Insoluble in water; soluble in ethanol and other organic solvents. |

Stability and Degradation Pathways

The primary routes of degradation for this compound are hydrolysis and thermal decomposition. Understanding these pathways is crucial for preventing unwanted reactions and ensuring the purity of the reagent.

Hydrolytic Stability

This compound is sensitive to moisture and will undergo hydrolysis to form p-toluenesulfonic acid and propanol. This reaction is accelerated by the presence of both acid and base. The generally accepted mechanism for the hydrolysis of primary alkyl tosylates like this compound is a bimolecular nucleophilic substitution (SN2) reaction, where water acts as the nucleophile.

The reaction proceeds as follows:

CH₃C₆H₄SO₂OCH₂CH₂CH₃ + H₂O → CH₃C₆H₄SO₃H + HOCH₂CH₂CH₃

Due to its susceptibility to hydrolysis, it is imperative to store this compound in a dry, tightly sealed container, away from atmospheric moisture.

Thermal Stability

Incompatible Materials

To maintain the stability of this compound, contact with strong oxidizing agents should be avoided. Such materials can lead to vigorous and potentially hazardous reactions.

Recommended Storage Conditions

Proper storage is essential to maintain the quality and shelf-life of this compound. The following conditions are recommended based on safety data sheets and chemical supplier information.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (refrigerated) | To minimize degradation and maintain stability. |

| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | To prevent exposure to moisture and oxygen, which can promote hydrolysis and oxidative degradation. |

| Container | Tightly closed, in a dry and well-ventilated place. | To prevent contamination and exposure to moisture. |

| Light | Store in a dark place. | Although not explicitly stated to be light-sensitive, storing in the dark is a general best practice for reactive chemicals. |

Experimental Protocols for Stability Testing

For researchers and drug development professionals who need to perform their own stability assessments, the following experimental protocols, based on forced degradation studies, can be employed. These studies are designed to accelerate the degradation of the substance to identify potential degradation products and establish stability-indicating analytical methods.

Stability-Indicating Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the stability of this compound and separating it from its degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water or a buffer solution (e.g., ammonium acetate).

-

Detection: UV detection at a suitable wavelength (e.g., 225 nm or 254 nm).

-

Flow Rate: 1.0 mL/min

-

Temperature: Ambient or controlled room temperature.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Studies

The following are general protocols for forced degradation studies. The concentration of the stressor and the duration of the study may need to be adjusted based on the observed degradation.

1. Acid Hydrolysis

-

Protocol: Dissolve this compound in a solution of 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

-

Analysis: Neutralize the sample and analyze by the validated HPLC method.

2. Base Hydrolysis

-

Protocol: Dissolve this compound in a solution of 0.1 M sodium hydroxide. Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.

-

Analysis: Neutralize the sample and analyze by HPLC.

3. Oxidative Degradation

-

Protocol: Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

-

Analysis: Analyze the sample by HPLC.

4. Thermal Degradation

-

Protocol: Expose a solid or liquid sample of this compound to dry heat in a temperature-controlled oven (e.g., 70°C) for a specified period.

-

Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC.

5. Photolytic Degradation

-

Protocol: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.

-

Analysis: Analyze the sample by HPLC.

Visualizations

The following diagrams illustrate key pathways and workflows related to the stability of this compound.

Caption: Hydrolysis of this compound via an SN2 Mechanism.

Caption: Workflow for Forced Degradation Studies of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Propyl p-Toluenesulfonate from Propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of propyl p-toluenesulfonate from propanol and p-toluenesulfonyl chloride. This compound is a valuable reagent in organic synthesis, often utilized as an alkylating agent in the development of pharmaceutical compounds. The protocol herein describes a common and efficient method for its preparation, including reaction conditions, purification procedures, and characterization. This guide is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound, also known as propyl tosylate, is an organic compound widely used in synthetic organic chemistry. The p-toluenesulfonate (tosylate) group is an excellent leaving group, making this compound a key intermediate for the introduction of a propyl group into various molecules through nucleophilic substitution reactions. This property is particularly valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The synthesis of this compound is typically achieved through the esterification of propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction and Mechanism

The synthesis of this compound from propanol proceeds via a nucleophilic attack of the hydroxyl group of propanol on the sulfur atom of p-toluenesulfonyl chloride. A base, such as triethylamine or pyridine, is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The overall reaction is as follows:

CH₃CH₂CH₂OH + TsCl + Base → CH₃CH₂CH₂OTs + Base·HCl

The tosylate group is a good leaving group because its conjugate acid, p-toluenesulfonic acid, is a strong acid. This facilitates subsequent nucleophilic substitution reactions where the tosylate group is displaced by a nucleophile.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound, providing a comparative overview of different reaction conditions and outcomes.

| Reactants (Propanol:TsCl:Base Ratio) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 1:0.9:1.3 | Triethylamine | Dichloromethane | 5-22 | 12.5 | 95 | Not Specified | [1] |

| 1:1.1:2 | Pyridine | Not Specified | 10-20 | 3 | 88-90 | >98 (GC) | [2] |

| 1:1:1 | Triethylamine | Dichloromethane | Room Temp. | 0.5 | 90 | Not Specified | [1][3] |

| Not Specified | Sodium Hydroxide | Not Specified | <15 | 4 | 50-54 | Not Specified | [4] |

Detailed Experimental Protocol

This protocol is based on a common laboratory-scale synthesis of this compound.

4.1. Materials and Equipment

-

1-Propanol (reagent grade)

-

p-Toluenesulfonyl chloride (TsCl, ≥98%)

-

Triethylamine (Et₃N, ≥99%) or Pyridine (dried)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

4.2. Experimental Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-propanol (1.0 eq) and triethylamine (1.3 eq) in anhydrous dichloromethane.[1]

-

Cooling: Cool the flask in an ice bath to 0-5 °C.

-

Addition of TsCl: Dissolve p-toluenesulfonyl chloride (0.9 eq) in anhydrous dichloromethane and add it dropwise to the cooled solution of propanol and triethylamine over 30 minutes, ensuring the temperature remains below 15 °C.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution to neutralize the excess triethylamine.[1]

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.[1][3]

-

For higher purity, the crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or petroleum ether.[2][5]

-

4.3. Characterization

The final product should be a clear, light yellow liquid.[3] Its identity and purity can be confirmed by spectroscopic methods.

-

¹H NMR: Expected signals for the propyl and tosyl groups.[6]

-

Physical Properties:

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile reagent in organic synthesis with significant applications in the pharmaceutical industry. Its primary use is as a propylating agent, where it introduces a propyl group into a target molecule. This is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[8][9]

The tosylate group's ability to act as an excellent leaving group makes this compound an effective substrate for nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alkoxides, and carbanions. This reactivity is harnessed in the construction of complex molecular frameworks found in many drug candidates.

Furthermore, p-toluenesulfonic acid and its derivatives are widely used as catalysts in various organic transformations, such as esterification and acetalization, which are common reactions in drug synthesis.[10][11][12] The use of tosylates allows for mild reaction conditions and high yields, which are desirable in industrial-scale pharmaceutical manufacturing.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 599-91-7 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. This compound(599-91-7) 1H NMR spectrum [chemicalbook.com]

- 7. This compound|lookchem [lookchem.com]

- 8. What catalysts are used in the synthesis of Propyl P - Toluene Sulfonate? - Blog [nuomengchemical.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. preprints.org [preprints.org]

Application of propyl p-toluenesulfonate in the production of photosensitive materials

Application Note ID: AN-PTS-2025-01

For Research Use Only

Introduction

Derivatives of p-toluenesulfonic acid, particularly p-toluenesulfonate (tosylate) esters and salts, are critical components in the formulation of advanced photosensitive materials. While not typically used as the primary photosensitizer itself, the tosylate moiety is a key constituent of various Photoacid Generators (PAGs) . PAGs are compounds that, upon exposure to light of a specific wavelength, decompose to produce a strong acid. This photogenerated acid then acts as a catalyst for subsequent chemical transformations within a polymer matrix, a process central to photolithography and the fabrication of microelectronics.

This document outlines the role of tosylate-containing compounds, using propyl p-toluenesulfonate as a representative example of a tosylate ester, in the context of photosensitive material production. It provides detailed protocols for the synthesis of a model tosylate compound and its conceptual application within a chemically amplified photoresist system.

Principle of Operation: Photoacid Generation

The functionality of tosylate-based PAGs hinges on their ability to release p-toluenesulfonic acid upon irradiation. These PAGs can be categorized into two main types: ionic and non-ionic.

-

Ionic PAGs: In these systems, the p-toluenesulfonate anion is paired with a photochemically active cation, such as triphenylsulfonium.[1][2] Upon absorbing a photon, the cation undergoes photolysis, leading to the release of a proton and the formation of p-toluenesulfonic acid.[1]

-

Non-ionic PAGs: Certain tosylate esters, such as imino sulfonates or some aryl tosylates, can function as non-ionic PAGs.[3][4] In these molecules, the bond between the tosyl group and the rest of the molecule is cleaved upon exposure to light, which, through subsequent reactions like hydrogen abstraction, leads to the formation of p-toluenesulfonic acid.[3][5]

The generated p-toluenesulfonic acid is a strong acid that catalyzes reactions in the surrounding polymer resin. In a typical positive-tone chemically amplified photoresist, the acid catalyzes the cleavage of acid-labile protecting groups on the polymer backbone. This chemical change increases the solubility of the exposed regions of the polymer film in an aqueous developer solution, allowing for the creation of a positive-tone image.

Quantitative Data Summary

The performance of a PAG is critical for the overall efficacy of a photoresist. While specific data for this compound as a PAG is not extensively documented in the literature, the following table summarizes relevant data for the p-toluenesulfonate anion and related PAGs to provide a comparative context.

| Parameter | Value / Range | Compound/System | Reference |

| Gas-Phase Proton Affinity | 316.4 kcal/mol | p-Toluenesulfonate (pTS⁻) anion | [1] |

| Vertical Detachment Energy | 6.6 eV (in PGMEA solution) | p-Toluenesulfonate (pTS⁻) anion | [1] |

| Homolysis Reaction Energy | 83 kcal/mol | Triphenylsulfonium p-toluenesulfonate (TPS⁺·pTS⁻) | [1] |

| Synthesis Yield | 90-95% | This compound | [6] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound, a representative tosylate ester.

Materials:

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

1-Propanol

-

Triethylamine

-

Dichloromethane (DCM)

-

6 N Hydrochloric acid (HCl)

-

Water (deionized)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Heptane

-

100 L glass, jacketed reactor (for industrial scale) or appropriate round-bottom flask (for lab scale)

-

Stirring apparatus

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure (Industrial Scale Example): [6]

-

Charging the Reactor: Charge a 100 L glass, jacketed reactor with 1-propanol (2.098 kg, 34.9 mol), triethylamine (4.585 kg, 45.3 mol, 1.3 equivalents), and DCM (20.1 L).

-

Cooling: Cool the mixture to a temperature between 5°C and 15°C.

-

Addition of Tosyl Chloride: Cautiously add a solution of p-toluenesulfonyl chloride (6 kg, 31.47 mol, 0.9 equivalents) in DCM (10.5 L) over a period of 30 minutes, maintaining the temperature of the reaction mixture.

-

Reaction: Once the addition is complete, warm the mixture to a temperature of 18°C to 22°C and stir for 12 hours. Monitor the reaction completion using ¹H NMR.

-

Quenching: Cautiously add 6 N HCl (2.98 L) while ensuring the temperature remains below 25°C.

-

Workup:

-

Separate the aqueous phase.

-

Wash the organic phase twice with water (21 L for each wash).

-

Dry the organic phase with anhydrous MgSO₄.

-

Filter the mixture over Celite.

-

-

Isolation:

-

Wash the filtered solids with DCM (4 L).

-

Concentrate the filtrate to a residue.

-

Dissolve the residue in heptane and concentrate again to yield the final this compound product.

-

-

Yield: The expected yield is approximately 95% (6.385 kg).[6]

Protocol 2: General Photolithography Process using a Tosylate-Based Photoresist

This protocol provides a general workflow for patterning a substrate using a chemically amplified photoresist containing a tosylate-based PAG.

Materials:

-

Silicon wafer

-

Adhesion promoter (e.g., HMDS)

-

Chemically amplified photoresist containing a tosylate-based PAG and a protected polymer resin (e.g., poly(hydroxystyrene) with t-BOC protecting groups) in a solvent like propylene glycol methyl ether acetate (PGMEA).

-

Developer solution (e.g., 0.26 N tetramethylammonium hydroxide, TMAH, in water)

-

UV light source (e.g., i-line at 365 nm)

-

Photomask

-

Spin coater

-

Hot plate

-

Deionized water

Procedure:

-

Substrate Preparation: Clean a silicon wafer and apply an adhesion promoter like HMDS.

-

Spin Coating: Dispense the photoresist solution onto the center of the wafer. Spin coat to achieve a uniform thin film of the desired thickness.

-

Soft Bake (Pre-bake): Bake the coated wafer on a hot plate (e.g., at 90-110°C for 60-90 seconds) to remove the solvent from the photoresist film.

-

Exposure: Expose the photoresist film to UV light through a photomask. In the exposed regions, the PAG will generate p-toluenesulfonic acid.

-

Post-Exposure Bake (PEB): Bake the wafer on a hot plate (e.g., at 100-120°C for 60-90 seconds). During this step, the photogenerated acid diffuses and catalyzes the deprotection of the polymer, rendering it soluble in the developer.

-

Development: Immerse the wafer in the developer solution for a specific time (e.g., 30-60 seconds). The exposed and deprotected regions of the photoresist will dissolve.

-

Rinse and Dry: Rinse the wafer with deionized water and dry it with nitrogen gas. The result is a positive-tone pattern of the photomask on the wafer.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Photoacid generation and resist processing pathway.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Photo-Acid Generators (PAGs) | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. researchtrends.net [researchtrends.net]

- 4. Aryl tosylates as non-ionic photoacid generators (PAGs): photochemistry and applications in cationic photopolymerizations - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03522H [pubs.rsc.org]

- 5. Nonionic Photoacid Generators - ChemistryViews [chemistryviews.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions Using Propyl p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the use of propyl p-toluenesulfonate (propyl tosylate) in nucleophilic substitution reactions, a cornerstone of modern organic synthesis. Propyl tosylate serves as an excellent electrophile, facilitating the formation of carbon-heteroatom and carbon-carbon bonds through the displacement of the highly effective tosylate leaving group. This application note includes a comprehensive protocol for the synthesis of this compound from 1-propanol, followed by detailed procedures for its reaction with various nucleophiles. Quantitative data for these reactions are summarized for easy comparison, and key experimental workflows are visualized using diagrams.

Introduction

In the realm of medicinal chemistry and drug development, the ability to selectively and efficiently form new chemical bonds is paramount. Nucleophilic substitution reactions are a fundamental class of transformations that enable the construction of complex molecular architectures from simple precursors. The p-toluenesulfonyl (tosyl) group is an outstanding leaving group in these reactions due to the stability of the resulting tosylate anion, which is resonance-stabilized. The conversion of a primary alcohol, such as 1-propanol, into its corresponding tosylate enhances its reactivity towards nucleophiles, transforming a poor leaving group (hydroxide) into an excellent one. This compound is a versatile reagent that participates in S(_N)2 reactions with a wide range of nucleophiles, leading to the formation of ethers, azides, nitriles, and other valuable functional groups with high yields.[1][2]

Experimental Protocols

Part 1: Synthesis of this compound

This protocol details the synthesis of this compound from 1-propanol and p-toluenesulfonyl chloride.[3]

Materials:

-

1-Propanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-propanol (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine or triethylamine (1.5 eq) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield this compound as a clear oil. The product can be used in the next step without further purification.

References

Propyl p-Toluenesulfonate as a Catalyst in Epoxy Resin Curing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxy resins are a critical class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion, making them indispensable in coatings, adhesives, and advanced composites.[1][2] The curing process, which transforms the liquid resin into a rigid three-dimensional network, is pivotal in determining the final properties of the material.[3] While traditional curing agents include amines and anhydrides, catalytic curing offers an alternative pathway, often through cationic polymerization.[3][4] This document explores the potential application of propyl p-toluenesulfonate as a thermal latent catalyst for the curing of epoxy resins.

This compound is an alkylating agent that can be synthesized from p-toluenesulfonyl chloride and propanol.[5][6] While p-toluenesulfonic acid (p-TSA) is a known acid catalyst for various polymerization and resin synthesis reactions[7][8], the corresponding propyl ester may function as a latent thermal catalyst. Upon heating, it is hypothesized to generate a carbocationic species or p-toluenesulfonic acid itself, which can initiate the cationic ring-opening polymerization of epoxy groups. This process, known as cationic polymerization, is a key mechanism for curing epoxy resins, particularly with initiators like sulfonium or iodonium salts.[9][10][11]

These notes provide a hypothesized mechanism, detailed experimental protocols for investigation, and representative data tables for researchers interested in exploring this compound as a novel catalyst in epoxy resin systems.

Catalytic Curing Mechanism

The proposed mechanism for this compound catalyzed epoxy curing is initiated by the thermal activation of the catalyst. At elevated temperatures, the this compound is expected to either directly initiate cationic polymerization or decompose to release a strong acid, which then acts as the initiator. The subsequent propagation involves the sequential addition of epoxy monomers to the growing polymer chain.

Caption: Hypothesized cationic ring-opening polymerization of epoxy resin initiated by this compound.

Experimental Protocols

The following protocols are provided as a starting point for the systematic evaluation of this compound as a curing catalyst for a standard bisphenol A-based epoxy resin (DGEBA).

Materials and Equipment

-

Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) ~185-192 g/eq.

-

Catalyst: this compound (synthesis may be required if not commercially available).[6]

-

Solvent (optional, for viscosity reduction): Anhydrous acetone or dichloromethane.

-

Equipment:

-

Analytical balance

-

Glass vials or beakers

-

Mechanical stirrer or vortex mixer

-

Vacuum oven or desiccator for degassing

-

Programmable oven for curing

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Universal testing machine for mechanical property analysis

-

Dynamic Mechanical Analyzer (DMA)

-

Protocol 1: Screening of Catalyst Concentration

-

Preparation of Formulations: Prepare a series of formulations by mixing DGEBA epoxy resin with varying concentrations of this compound (e.g., 0.5, 1.0, 2.0, and 5.0 parts per hundred of resin, phr).

-

Mixing: Thoroughly mix each formulation at room temperature until the catalyst is completely dissolved and the mixture is homogeneous. If the viscosity is too high, gentle warming (e.g., to 40°C) can be applied.

-

Degassing: Place the formulations in a vacuum oven or desiccator at room temperature to remove any entrapped air bubbles.

-

Curing: Pour the degassed resin into molds suitable for the desired characterization tests. Cure the samples in a programmable oven using a defined temperature program (e.g., ramp to 150°C at 5°C/min and hold for 2 hours, followed by a post-cure at 180°C for 1 hour). The optimal curing schedule should be determined by thermal analysis.

-

Analysis:

-

Curing Profile (DSC): Analyze a small sample of each uncured formulation by DSC to determine the onset of curing, peak exothermic temperature, and total heat of reaction.

-

Thermal Stability (TGA): Evaluate the thermal stability of the cured samples by TGA.

-

Glass Transition Temperature (DSC/DMA): Determine the glass transition temperature (Tg) of the cured samples.

-

Mechanical Properties: Perform tensile, flexural, and impact tests on the cured specimens.

-

Caption: Experimental workflow for evaluating this compound as an epoxy curing catalyst.

Data Presentation

The following tables present hypothetical data that could be generated from the experimental protocols described above. These are for illustrative purposes to guide data organization and interpretation.

Table 1: Curing Characteristics Determined by DSC

| Catalyst Conc. (phr) | Onset Temp. (°C) | Peak Exotherm Temp. (°C) | Heat of Reaction (J/g) |

| 0.5 | 165 | 185 | 320 |

| 1.0 | 158 | 178 | 350 |

| 2.0 | 150 | 170 | 380 |

| 5.0 | 142 | 165 | 410 |

Table 2: Thermal Properties of Cured Epoxy Resin

| Catalyst Conc. (phr) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (TGA, 5% wt. loss, °C) |

| 0.5 | 145 | 315 |

| 1.0 | 155 | 320 |

| 2.0 | 162 | 325 |

| 5.0 | 160 | 318 |

Table 3: Mechanical Properties of Cured Epoxy Resin

| Catalyst Conc. (phr) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Flexural Strength (MPa) |

| 0.5 | 65 | 2.8 | 4.5 | 110 |

| 1.0 | 75 | 3.0 | 5.0 | 125 |

| 2.0 | 80 | 3.2 | 5.5 | 135 |

| 5.0 | 72 | 3.1 | 4.8 | 130 |

Conclusion

This compound presents an interesting, yet underexplored, candidate as a latent thermal catalyst for epoxy resin curing. The proposed cationic polymerization mechanism suggests that it could offer advantages in formulating one-component, heat-curable epoxy systems. The provided protocols and data templates offer a framework for the systematic investigation of its catalytic activity and its effect on the final properties of the cured resin. Further research is necessary to validate the proposed mechanism and to fully characterize the performance of this catalyst in comparison to established curing agents.

References

- 1. ijert.org [ijert.org]

- 2. youtube.com [youtube.com]

- 3. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. What catalysts are used in the synthesis of Propyl P - Toluene Sulfonate? - Blog [nuomengchemical.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. scielo.org.za [scielo.org.za]

- 9. eu-japan.eu [eu-japan.eu]

- 10. mdpi.com [mdpi.com]

- 11. apps.dtic.mil [apps.dtic.mil]

Application Notes and Protocols: Laboratory Preparation of Propyl Tosylate

Introduction

Propyl p-toluenesulfonate, commonly known as propyl tosylate, is an organic ester. It is a valuable reagent in organic synthesis, primarily used to introduce a propyl group into a molecule. The tosylate group (CH₃C₆H₄SO₂O-) is an excellent leaving group, making propyl tosylate an effective alkylating agent for various nucleophiles in substitution reactions.[1] The synthesis of propyl tosylate is a standard laboratory procedure that involves the reaction of 1-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine or pyridine.[1][2] This base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[1]

This document provides a detailed protocol for the laboratory-scale synthesis of propyl tosylate, including reagent data, step-by-step experimental procedures, and purification methods.

Reaction Scheme

The tosylation of 1-propanol converts the alcohol's hydroxyl group, a poor leaving group, into a tosylate group, which is an excellent leaving group for nucleophilic substitution reactions.[1]

Caption: Chemical equation for the synthesis of propyl tosylate.

Materials and Reagents

All reagents should be of analytical grade, and solvents should be anhydrous.[3] p-Toluenesulfonyl chloride is sensitive to moisture and should be handled accordingly to prevent hydrolysis to p-toluenesulfonic acid.[3][4]

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Equivalents |

| 1-Propanol | C₃H₈O | 60.10 | 34.9 | 2.10 | 2.61 | 1.0 |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 31.5 | 6.00 | - | 0.9 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 45.3 | 4.59 | 6.32 | 1.3 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | ~40 | - |

| 6 N Hydrochloric Acid (HCl) | HCl | 36.46 | - | - | ~3 | - |

| Water (H₂O) | H₂O | 18.02 | - | - | ~42 | - |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed | - | - |

Note: The quantities are based on the industrial scale protocol and have been scaled down for laboratory synthesis.[5] The limiting reagent is p-toluenesulfonyl chloride.

Equipment

-

Round-bottom flask (100 mL or 250 mL)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel or syringe

-

Thermometer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware and clamps

Experimental Protocol

This protocol is adapted from an established industrial-scale preparation.[5]

1. Reaction Setup

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 1-propanol (2.10 g, 34.9 mmol) and triethylamine (4.59 g, 45.3 mmol).[5]

-

Add 20 mL of dichloromethane (DCM) to the flask.[5]

-

Place the flask in an ice-water bath and cool the mixture to between 0°C and 5°C.[5]

2. Addition of Tosyl Chloride

-

Dissolve p-toluenesulfonyl chloride (6.00 g, 31.5 mmol) in 10.5 mL of DCM.[5]

-

Slowly add the tosyl chloride solution to the stirred alcohol mixture over approximately 30 minutes, ensuring the internal temperature is maintained below 15°C.[5]

3. Reaction

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approximately 18°C to 22°C).[5]

-

Stir the reaction mixture for at least 12 hours.[5]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol.[5][6]

4. Workup and Purification

-

After the reaction is complete, cautiously add 3 mL of 6 N HCl while keeping the mixture cool in an ice bath to maintain the temperature below 25°C.[5]

-

Transfer the mixture to a separatory funnel. Remove the aqueous phase.[5]

-

Wash the organic phase twice with 21 mL of water each time.[5]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[5]

-

Filter the mixture to remove the drying agent.[5]

-

Concentrate the filtrate using a rotary evaporator to obtain the crude product.[5] The resulting product is often of high purity (yields up to 95%).[5]

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of propyl tosylate.

Data Summary

Product Information and Yield

| Product | Formula | MW ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) | Appearance |

| Propyl Tosylate | C₁₀H₁₄O₃S | 214.28 | 6.75 | 90-95% | Clear, light yellow liquid |

Physical and Spectroscopic Properties

| Property | Value |

| Boiling Point | 140 °C (at 2 mmHg) |

| Density | 1.15 g/mL |

| Refractive Index | 1.5065 - 1.5085 |

| Storage Temperature | 2-8°C under inert gas |

Safety Precautions

-

p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. It is moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Triethylamine (Et₃N): Flammable and corrosive. It has a strong, unpleasant odor. Work in a well-ventilated fume hood.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

-

Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Notes and Troubleshooting

-

Moisture Control: The success of the reaction depends on anhydrous conditions, as p-toluenesulfonyl chloride can be hydrolyzed by water to the unreactive p-toluenesulfonic acid.[3][4] Ensure all glassware is flame-dried or oven-dried before use.

-

Temperature Control: The addition of tosyl chloride is exothermic. Maintaining a low temperature during addition is crucial to minimize side reactions.[3]

-

Incomplete Reaction: If the reaction does not go to completion (as monitored by TLC), potential causes include insufficient reagents (ensure a slight excess of the base is used), low reaction temperature slowing the rate, or impure/hydrolyzed TsCl.[3]

-

Purification Issues: If the product is not pure after the workup, it can be further purified by flash column chromatography on silica gel, typically using a hexane and ethyl acetate eluent system.[3][6] The tosylate product is generally less polar than the starting alcohol.[3]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | 599-91-7 [chemicalbook.com]

- 8. Cas 599-91-7,this compound | lookchem [lookchem.com]

Analytical methods for the quantification of propyl p-toluenesulfonate

Application Notes: Quantitative Analysis of Propyl p-Toluenesulfonate

Introduction

This compound is a chemical compound that can be formed as a genotoxic impurity (GTI) during the manufacturing of active pharmaceutical ingredients (APIs).[1][2] Its potential to damage DNA necessitates highly sensitive and accurate analytical methods for its quantification to ensure the safety and quality of pharmaceutical products.[1][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for genotoxic impurities, often adhering to a threshold of toxicological concern (TTC) of 1.5 µ g/day for long-term drug treatments.[1][2] This underscores the critical need for robust analytical protocols to monitor and control the levels of this compound in drug substances.

This document provides detailed application notes and protocols for the quantitative analysis of this compound, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely employed for their sensitivity, specificity, and reliability in detecting trace levels of such impurities.

Analytical Approaches

The primary analytical techniques for the quantification of this compound are HPLC-UV and GC-MS. HPLC-UV is often the preferred method for the quantification of impurities in drug substances due to its robustness and wide availability.[1] GC-MS, particularly with a triple quadrupole mass spectrometer (GC-MS/MS), offers high sensitivity and selectivity, making it well-suited for the detection of trace-level genotoxic impurities in complex matrices.[3]

Data Presentation: Quantitative Method Parameters

The following table summarizes the key quantitative parameters for the analytical methods used in the quantification of this compound and other related p-toluenesulfonate esters.

| Parameter | HPLC-UV Method | GC-MS/MS Method |

| Analyte(s) | Methyl, Ethyl, Isopropyl, and this compound | Methyl, Ethyl, and Isothis compound |

| Limit of Detection (LOD) | < 5 ng/mL | < 1 µg/L |

| Limit of Quantification (LOQ) | < 13.5 ng/mL | < 3 µg/L |

| Linearity Range | 0.01 µg/mL to 2.5 µg/mL | 1 ppb to 100 ppb |

| Correlation Coefficient (R²) | > 0.999 | > 0.995 |

| Recovery | 90-99% | 80-110% |

| Precision (%RSD) | < 15% at LOQ | < 10% |

Experimental Workflows and Logical Relationships

The general workflow for the analysis of this compound from sample reception to final data analysis is depicted in the following diagram.

Caption: General workflow for the quantification of this compound.

Detailed Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol outlines a method for the simultaneous quantification of four p-toluenesulfonate esters, including this compound, in an active pharmaceutical ingredient (API).

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Active Pharmaceutical Ingredient (API) sample

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).[1]

3. Chromatographic Conditions

-

Column: A suitable reversed-phase column (e.g., C8 or C18).

-

Mobile Phase: A gradient mixture of water and acetonitrile.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 40 °C).

-

Detection Wavelength: UV detection at an appropriate wavelength for p-toluenesulfonates.

-

Injection Volume: 5 µL.

4. Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Prepare individual stock solutions of this compound by dissolving the reference standard in acetonitrile.[1]

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with a mixture of water and acetonitrile (e.g., 50:50 v/v).[1] A typical concentration range would be from 0.01 µg/mL to 2.5 µg/mL.[1]

-

Sample Solution: Accurately weigh and dissolve the API sample in the mobile phase diluent to a known concentration.

5. Method Validation Parameters

-

Specificity: Analyze blank samples (diluent) and a sample of the API to ensure no interference at the retention time of this compound.

-

Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[1]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ by injecting solutions with decreasing concentrations of this compound. The LOD is typically determined at a signal-to-noise ratio of 3, and the LOQ at a signal-to-noise ratio of 10.[1]

-

Accuracy (Recovery): Spike the API sample with known concentrations of this compound at different levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery should be within 80-120%.[1]

-

Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the sample solution. The relative standard deviation (%RSD) should be within acceptable limits (e.g., <15% for LOQ).[4]

Protocol 2: Quantification of this compound by GC-MS/MS

This protocol describes a sensitive method for the determination of p-toluenesulfonate esters using Gas Chromatography-Tandem Mass Spectrometry.

1. Materials and Reagents

-

This compound reference standard

-

Ethyl acetate (GC grade)

-

Anhydrous sodium sulfate

2. Instrumentation

-

Gas Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (GC-MS/MS).[3]

3. Chromatographic and Mass Spectrometric Conditions

-

GC Column: A low-polarity column suitable for GC-MS analysis (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient to ensure separation of the analytes.

-

Injector: Splitless injection mode.

-

Ionization Mode: Electron Ionization (EI).

-

MS Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound should be optimized.

4. Preparation of Solutions

-

Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like ethyl acetate.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation:

-

Weigh the drug powder and add water, then sonicate for 10 minutes.

-

Add ethyl acetate and extract the analytes by shaking and sonication.

-

Collect the upper organic phase and dry it with anhydrous sodium sulfate.

-

Filter the solution before injection into the GC-MS system.[3]

-

5. Method Validation Parameters

-

Linearity: Establish linearity with a series of calibration standards. The correlation coefficient (R²) should be ≥ 0.995.[3]

-

LOD and LOQ: Determine the detection and quantification limits based on the signal-to-noise ratio.

-

Accuracy (Recovery): Perform spiking experiments at different concentration levels. The recovery should be within 80-110%.[3]

-

Precision: Assess the method precision by repeated analysis of spiked samples. The %RSD should be less than 10%.[3]

The following diagram illustrates the key steps in the GC-MS/MS sample preparation and analysis workflow.

Caption: Workflow for GC-MS/MS sample preparation and analysis.

References

Application Notes and Protocols for the Industrial Scale Synthesis of Propyl p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of propyl p-toluenesulfonate. The information is intended for use by qualified professionals in a laboratory or manufacturing setting.

Introduction

This compound, also known as propyl tosylate, is a crucial intermediate in organic synthesis, widely utilized in the pharmaceutical and specialty chemical industries as an alkylating agent. The synthesis primarily involves the reaction of 1-propanol with p-toluenesulfonyl chloride in the presence of a base or the esterification of p-toluenesulfonic acid with 1-propanol. This document outlines a common and scalable method for its production.

Reaction Scheme